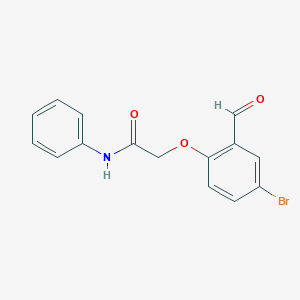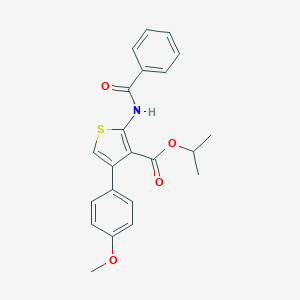
Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a thiophene ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate typically involves multiple steps, starting with the preparation of the thiophene ring. The process may include:
Formation of the Thiophene Ring: This can be achieved through the reaction of a suitable dicarbonyl compound with elemental sulfur.
Introduction of Substituents: The benzoylamino and methoxyphenyl groups are introduced through nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylate group with isopropyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the benzoylamino group can yield the corresponding amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. The benzoylamino group may interact with enzymes or receptors, modulating their activity. The thiophene ring’s stability allows it to act as a scaffold for binding to various biological molecules, influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Isopropyl 2-(benzoylamino)-4-phenyl-3-thiophenecarboxylate: Lacks the methoxy group, which may affect its reactivity and biological activity.
Isopropyl 2-(benzoylamino)-4-(4-hydroxyphenyl)-3-thiophenecarboxylate: Contains a hydroxy group instead of a methoxy group, potentially altering its solubility and interaction with biological targets.
Uniqueness
The presence of the methoxy group in Propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate enhances its solubility and may improve its interaction with certain biological targets, making it a unique and valuable compound for research and development.
Properties
Molecular Formula |
C22H21NO4S |
|---|---|
Molecular Weight |
395.5g/mol |
IUPAC Name |
propan-2-yl 2-benzamido-4-(4-methoxyphenyl)thiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO4S/c1-14(2)27-22(25)19-18(15-9-11-17(26-3)12-10-15)13-28-21(19)23-20(24)16-7-5-4-6-8-16/h4-14H,1-3H3,(H,23,24) |
InChI Key |
DPPBMYVZWPPCHD-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-{[2-(2-NITRILOETHOXY)PHENYL]METHYLENE}CARBOHYDRAZONOYL)PHENOXY]METHYL CYANIDE](/img/structure/B450507.png)
![N-butyl-2-[(4-methylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B450508.png)
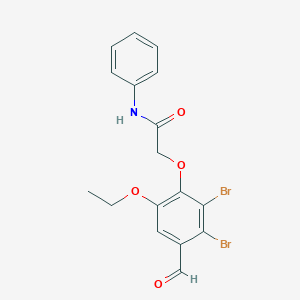
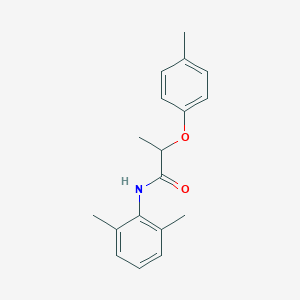
![Methyl 2-({2,4-bisnitrobenzoyl}amino)-5-[(dimethylamino)carbonyl]-4-methylthiophene-3-carboxylate](/img/structure/B450511.png)
![Ethyl 4-(2-chlorophenyl)-2-{[(3,4-dimethoxyphenyl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B450512.png)
![4-[4-(TERT-BUTYL)PHENYL]-5-METHYL-2-[(3-NITROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE](/img/structure/B450513.png)
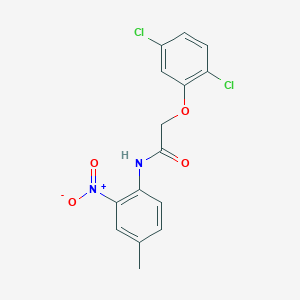
![2-[(E)-{2-[(3-hydroxynaphthalen-2-yl)carbonyl]hydrazinylidene}methyl]benzoic acid](/img/structure/B450518.png)
![Methyl 4-(3,4-dimethylphenyl)-5-methyl-2-[(phenoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B450520.png)
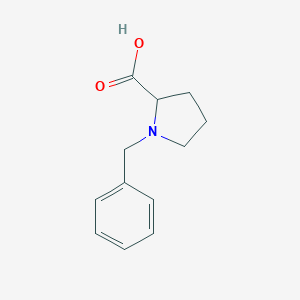
![N-[3-(N-{4-nitrobenzoyl}ethanehydrazonoyl)phenyl]-3,4-dimethoxybenzamide](/img/structure/B450524.png)
![{4-[(Hydroxyimino)methyl]-2-methoxyphenoxy}acetonitrile](/img/structure/B450526.png)
